molecular formula C15H12BrNO3 B2809293 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid CAS No. 306324-93-6

2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid

Cat. No.: B2809293
CAS No.: 306324-93-6
M. Wt: 334.169
InChI Key: MWGBUTLXYHMWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12BrNO3. It is a derivative of benzoic acid and contains a brominated aromatic ring and a carbamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid typically involves the reaction of 3-bromo-4-methylaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbamoyl group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid
  • 2-[(3-Fluoro-4-methylphenyl)carbamoyl]benzoic acid
  • 2-[(3-Iodo-4-methylphenyl)carbamoyl]benzoic acid

Uniqueness

2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-[(3-bromo-4-methylphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBUTLXYHMWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.